

Application Notes and Protocols for Xelafaslatide in Research

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Compound of Interest

Compound Name: *Xelafaslatide*

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Introduction

Xelafaslatide, formerly known as ONL1204, is an investigational first-in-class small peptide inhibitor of the Fas receptor. By blocking the activation of the Fas signaling pathway, **Xelafaslatide** aims to prevent the death of critical retinal cells, a key factor in the progression of various retinal diseases.[1] The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a crucial role in initiating apoptosis and inflammation.[2][3] Activation of Fas can lead to the demise of photoreceptor cells and promote inflammatory damage within the retina.[3] **Xelafaslatide** is currently under investigation for its therapeutic potential in conditions such as geographic atrophy (GA) associated with age-related macular degeneration (AMD), rhegmatogenous retinal detachment (RRD), and glaucoma.[4]

These application notes provide a comprehensive overview of the dosing and administration of **Xelafaslatide** for research purposes, based on available preclinical and clinical data. Detailed protocols for key experiments are included to facilitate further investigation into the efficacy and mechanism of action of this promising therapeutic agent.

Quantitative Data Summary

The following tables summarize the dosing and administration parameters of **Xelafaslatide** (ONL1204) in various research settings.

Table 1: Clinical Trial Dosing Regimens

Indication	Study Phase	Route of Administration	Dose Levels	Dosing Frequency
Geographic Atrophy (GA)	Phase 2	Intravitreal (IVT) Injection	100 µg (50 µl), 200 µg (100 µl)	Every 12 or 24 weeks for 72 weeks
Geographic Atrophy (GA)	Phase 1b	Intravitreal (IVT) Injection	50 µg, 200 µg	Two injections, 3 months apart
Rhegmatogenous Retinal Detachment (RRD)	Phase 1	Intravitreal (IVT) Injection	25 µg (50 µl), 50 µg (100 µl), 100 µg (50 µl), 200 µg (100 µl)	Single injection at randomization
Open Angle Glaucoma	-	Intravitreal (IVT) Injection	Not Specified	Two injections, 90 days apart

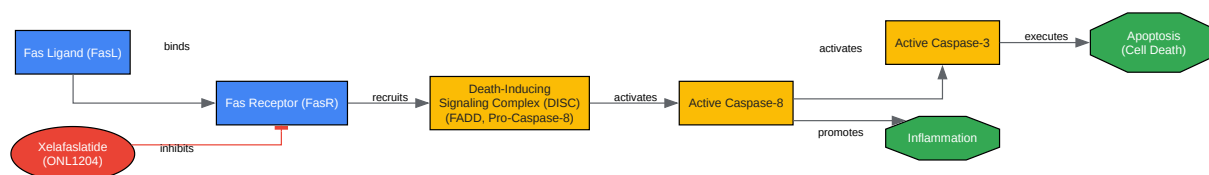
Data sourced from ONL Therapeutics clinical trial information.[\[4\]](#)

Table 2: Preclinical In Vivo Dosing

Animal Model	Route of Administration	Dose Levels	Study Focus
Dutch-Belted Rabbit	Intravitreal (IVT) Injection	10 µg, 50 µg, 100 µg/eye	Pharmacokinetics
Minipig	Intravitreal (IVT) Injection	200 µg, 300 µg/eye	Pharmacokinetics
Rabbit (Sodium Iodate Model)	Intravitreal (IVT) Injection	Not Specified	Pharmacodynamics (RPE protection)
Chronic Mouse Model (AMD features)	Intravitreal (IVT) Injection	Not Specified	Pharmacodynamics (RPE morphology, caspase-8 activity, inflammation)
rd10 Mouse (Inherited Retinal Degeneration)	Intravitreal (IVT) Injection	Not Specified	Pharmacodynamics (Photoreceptor protection, retinal function)
P23H Mouse (Inherited Retinal Degeneration)	Intravitreal (IVT) Injection	Not Specified	Pharmacodynamics (Photoreceptor protection, retinal function)

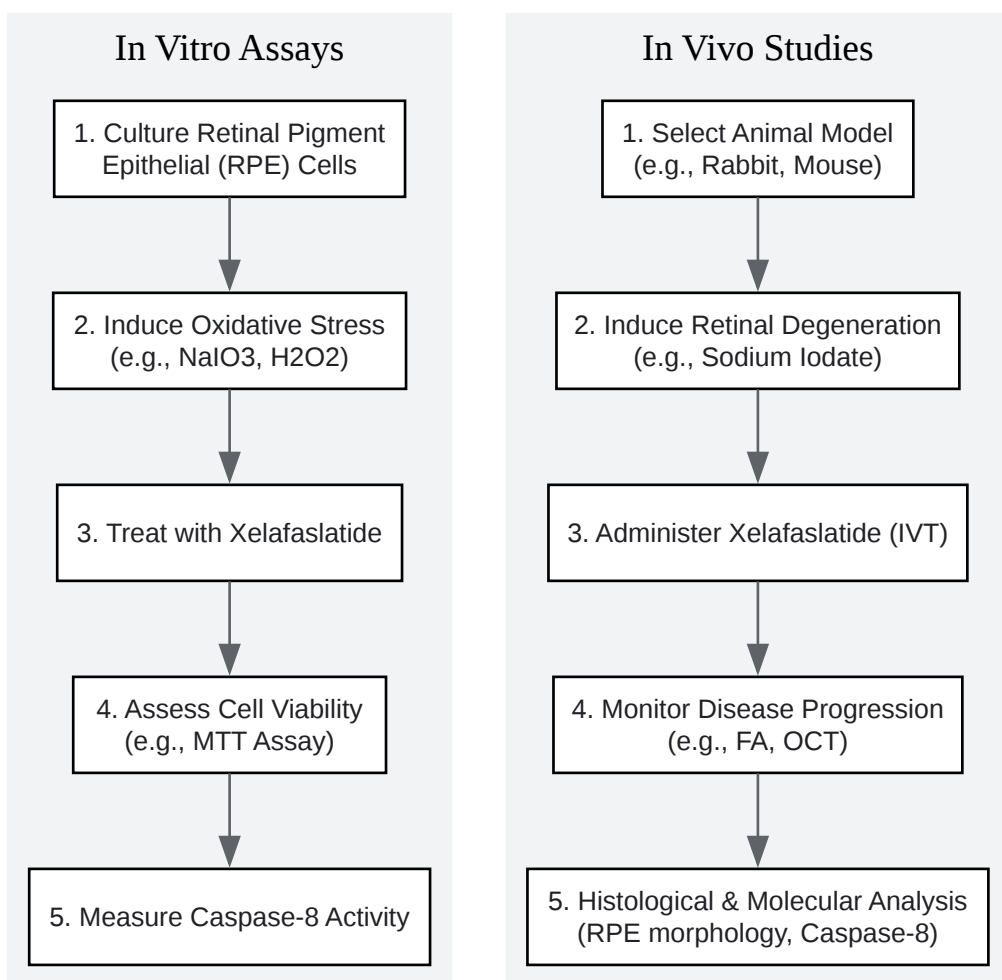
Data sourced from preclinical studies on ONL1204.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Xelafaslatide** inhibits the Fas signaling pathway.



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Caption: General workflow for preclinical evaluation of **Xelafaslatide**.

Experimental Protocols

Protocol 1: In Vitro Retinal Pigment Epithelium (RPE) Protection Assay

Objective: To evaluate the protective effect of **Xelafaslatide** against oxidative stress-induced apoptosis in RPE cells.

Materials:

- Primary human or porcine RPE cells, or an RPE cell line (e.g., ARPE-19)
- Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., FBS)
- **Xelafaslatide** (lyophilized powder, to be reconstituted)
- Oxidative stress-inducing agent (e.g., sodium iodate (NaIO_3) or hydrogen peroxide (H_2O_2))
- Cell viability assay kit (e.g., MTT or MTS)
- Caspase-8 activity assay kit (colorimetric or fluorometric)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

Methodology:

- Cell Seeding:
 - Culture RPE cells to confluency.
 - Trypsinize and seed the cells into 96-well plates at a density of 2×10^5 cells/well.
 - Allow cells to adhere and grow for 24-48 hours.
- **Xelafaslatide** Treatment:

- Prepare a stock solution of **Xelafaslatide** in a suitable solvent (e.g., sterile water or PBS).
- Prepare serial dilutions of **Xelafaslatide** in cell culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add the medium containing different concentrations of **Xelafaslatide**. Include a vehicle control group.
- Incubate for 1-2 hours.
- Induction of Oxidative Stress:
 - Prepare a fresh solution of the oxidative stress-inducing agent. For example, 25 μ M erastin or 300 μ M H₂O₂ have been used to induce oxidative stress in RPE cells.[4][8]
 - Add the stress-inducing agent to the wells containing **Xelafaslatide** and control wells.
 - Incubate for a predetermined time (e.g., 24 hours), based on preliminary experiments to determine the optimal stress induction period.
- Assessment of Cell Viability:
 - After the incubation period, assess cell viability using an MTT or MTS assay according to the manufacturer's protocol.[9]
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control.
- Caspase-8 Activity Assay:
 - In a parallel set of wells, measure caspase-8 activity following treatment and stress induction.
 - Use a commercially available caspase-8 activity assay kit.[10] The assay is typically based on the cleavage of a specific colorimetric or fluorometric substrate by active caspase-8.
 - Follow the manufacturer's instructions for cell lysis and substrate incubation.

- Measure the resulting signal using a microplate reader.

Protocol 2: In Vivo Pharmacodynamic Study in a Rabbit Model of Sodium Iodate-Induced RPE Degeneration

Objective: To evaluate the efficacy of a single intravitreal injection of **Xelafaslatide** in protecting the RPE from sodium iodate-induced damage in rabbits.[6][7]

Materials:

- Dutch-Belted rabbits
- **Xelafaslatide** ophthalmic solution
- Sodium iodate (NaIO_3) solution
- Anesthesia (e.g., ketamine/xylazine)
- Topical anesthetic and mydriatic drops
- Fundus camera and fluorescein angiography (FA) equipment
- Optical coherence tomography (OCT) system
- Materials for euthanasia and tissue processing (histology)

Methodology:

- Animal Preparation and Baseline Imaging:
 - Acclimatize rabbits to the laboratory conditions.
 - Perform baseline ocular examinations, including fundus photography, FA, and OCT on all animals.
- **Xelafaslatide** Administration:
 - Anesthetize the rabbits.

- Administer a single intravitreal (IVT) injection of **Xelafaslatide** at the desired dose into one eye. The contralateral eye can serve as a vehicle control.
- Induction of RPE Degeneration:
 - At a predetermined time point after **Xelafaslatide** administration (to allow for drug distribution), induce RPE degeneration by administering a systemic dose of sodium iodate.
- Monitoring and Imaging:
 - Perform regular follow-up examinations at specified time points post-sodium iodate injection.
 - Conduct fundus photography, FA, and OCT to monitor the extent of RPE atrophy and retinal structural changes.
- Histological Analysis:
 - At the end of the study period, euthanize the animals.
 - Enucleate the eyes and fix them in an appropriate solution (e.g., 4% paraformaldehyde).
 - Process the eyes for histological sectioning and staining (e.g., H&E) to assess RPE morphology and photoreceptor layer integrity.

Protocol 3: In Vivo Pharmacodynamic Study in a Chronic Mouse Model of Dry AMD

Objective: To assess the long-term efficacy of repeat intravitreal administrations of **Xelafaslatide** in a mouse model that recapitulates key features of dry AMD.^{[6][7]}

Materials:

- Appropriate mouse strain (e.g., aged C57BL/6J mice exposed to cigarette smoke)
- **Xelafaslatide** ophthalmic solution
- Anesthesia (e.g., isoflurane)

- Microsyringe for intravitreal injections
- Imaging equipment (OCT, fundus camera)
- Materials for euthanasia and tissue processing (immunohistochemistry, Western blot)

Methodology:

- Model Induction:
 - Induce dry AMD-like pathology in mice. For example, expose aged mice to cigarette smoke for a specified duration to induce RPE damage and other features of AMD.
- **Xelafaslatide** Administration:
 - Administer intravitreal injections of **Xelafaslatide** or vehicle at specified time points. For instance, injections can be given at 3.5 and 5 months after the initiation of the disease model.^[7]
- Longitudinal Monitoring:
 - Monitor the progression of retinal changes using non-invasive imaging techniques like OCT and fundus photography at regular intervals.
- Endpoint Analysis:
 - At the conclusion of the study, euthanize the mice and collect ocular tissues.
 - RPE Morphology: Analyze RPE flat mounts or cross-sections to assess cell morphology and integrity.
 - Caspase-8 Activity: Measure caspase-8 activity in retinal lysates using a commercial assay kit.
 - Inflammation Markers: Assess the levels of inflammatory markers in the retina and RPE/choroid complex through techniques like qPCR or ELISA.

Conclusion

The provided application notes and protocols offer a foundational framework for researchers investigating the therapeutic potential of **Xelafaslatide**. The summarized dosing information from clinical and preclinical studies provides a starting point for dose-ranging experiments. The detailed protocols for key in vitro and in vivo assays will enable the systematic evaluation of **Xelafaslatide**'s efficacy in protecting retinal cells from degeneration and its underlying mechanism of action. As a first-in-class Fas inhibitor, **Xelafaslatide** holds significant promise for the treatment of a range of debilitating retinal diseases, and further research guided by these methodologies will be crucial in advancing its development.

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